2-((1R)-1-Aminoprop-2-enyl)phenol
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Overview
Description
2-((1R)-1-Aminoprop-2-enyl)phenol is an organic compound that features both an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R)-1-Aminoprop-2-enyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For instance, the reaction of an aryl halide with an amine under basic conditions can yield the desired product .
Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide as the oxidant. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((1R)-1-Aminoprop-2-enyl)phenol undergoes various types of chemical reactions, including:
Reduction: Quinones formed from the oxidation of phenols can be reduced back to hydroquinones using reducing agents.
Electrophilic Substitution: The aromatic ring of this compound is highly reactive towards electrophilic substitution reactions, such as nitration and bromination.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Various reducing agents, including sodium borohydride.
Electrophilic Substitution: Dilute nitric acid for nitration, bromine water for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of the phenol.
Scientific Research Applications
2-((1R)-1-Aminoprop-2-enyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1R)-1-Aminoprop-2-enyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and amino group. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, making the compound highly reactive towards electrophiles. The amino group can act as a nucleophile, facilitating various substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
2-Aminophenol: Contains both an amino group and a hydroxyl group on the benzene ring.
4-Aminophenol: Similar to 2-aminophenol but with the amino group in the para position.
Uniqueness
2-((1R)-1-Aminoprop-2-enyl)phenol is unique due to the presence of both an amino group and a phenolic hydroxyl group in a specific spatial arrangement. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-[(1R)-1-aminoprop-2-enyl]phenol |
InChI |
InChI=1S/C9H11NO/c1-2-8(10)7-5-3-4-6-9(7)11/h2-6,8,11H,1,10H2/t8-/m1/s1 |
InChI Key |
CQMVBTHCPSLLDF-MRVPVSSYSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1O)N |
Canonical SMILES |
C=CC(C1=CC=CC=C1O)N |
Origin of Product |
United States |
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